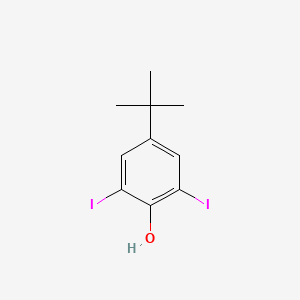

Phenol, 4-(1,1-dimethylethyl)-2,6-diiodo-

Descripción general

Descripción

Phenol, 4-(1,1-dimethylethyl)-, also known as 4-tert-butylphenol, is a type of phenol. It has the molecular formula C10H14O and a molar mass of 150.221 . It’s often a major component of volatile or essential oils .

Molecular Structure Analysis

The molecular structure of Phenol, 4-(1,1-dimethylethyl)- can be analyzed using various techniques. For instance, the 3D structure of similar compounds can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

Phenol, 4-(1,1-dimethylethyl)- has several physical and chemical properties. For instance, it has a critical density and its density (Liquid in equilibrium with Gas) varies as a function of temperature from 372.7 K to 741 K .Aplicaciones Científicas De Investigación

- Synthesis : Researchers have synthesized a heterogeneous antioxidant called PS-2,6-DTBP by modifying polystyrene with 2,6-di-tert-butylphenol through a simple Friedel–Crafts reaction .

- Neurodegenerative Diseases : Investigations have explored the potential medicinal applications of 2,4-di-tert-butylphenol (a related compound). It shows promise in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

- Processing Antioxidant : Hindered phenolic antioxidants (HPAs) containing 2,6-di-tert-butylphenol are widely used in industry. They prevent degradation and maintain chemical stability in stored materials exposed to light, heat, and oxygen .

- Ni-Catalyzed Methylation : The compound plays a role in the synthesis of methylated alkanes and ketones via Ni-catalyzed methylation of unactivated alkyl halides and acid chlorides .

- Lanthanide Complexes : It contributes to the synthesis of isostructural triple-stranded dinuclear lanthanide complexes .

- Solid Antioxidant Field : PS-2,6-DTBP can be conveniently separated from liquid phases, making it environmentally friendly and suitable for solid antioxidant applications .

- BHT (Butylated Hydroxytoluene) : BHT, which contains 2,6-di-tert-butylphenol, exhibits slight anti-inflammatory activity. It affects gene expression related to inflammation when stimulated by specific agents .

Antioxidant Properties

Medicinal Uses

Chemical Stabilization

Catalysis and Synthesis

Environmental Applications

Anti-Inflammatory Activity

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-tert-butyl-2,6-diiodophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12I2O/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMBOODZJMDOJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)I)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12I2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436802 | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-2,6-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butyl-2,6-diiodophenol | |

CAS RN |

75908-75-7 | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-2,6-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Trimethyl[(oxo-lambda~4~-sulfanylidene)amino]silane](/img/structure/B3056919.png)

![2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B3056921.png)

![[(2,4-Dimethylphenyl)thio]acetic acid](/img/structure/B3056922.png)

![3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)-](/img/structure/B3056927.png)

![4-[Diethoxy(phenyl)silyl]butan-1-amine](/img/structure/B3056936.png)

![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B3056938.png)